2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide
Description
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide is a chemical compound with the molecular formula C13H18BrN3O2 and a molecular weight of 328.2 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and an ethylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)butanoylamino]-3-ethylurea |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-15-13(19)17-16-12(18)8-4-6-10-5-3-7-11(14)9-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
PECCSEBXGYCTLS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NNC(=O)CCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(3-Bromophenyl)butanoyl Chloride
- Starting from 3-bromobenzyl alcohol or 3-bromobenzoic acid , the acyl chloride derivative is prepared via thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic DMF .
- Reaction conditions involve reflux at 70-80°C for 2-4 hours, ensuring complete conversion.
3-bromobenzoic acid + SOCl₂ → 4-(3-bromophenyl)butanoyl chloride
- The acid is often first converted to the corresponding acid chloride to facilitate subsequent acylation reactions.
- Purification involves distillation or recrystallization.
Formation of Hydrazinecarboxamide Intermediate
- The hydrazine derivative, N-ethylhydrazine , is reacted with the acyl chloride to form the hydrazinecarboxamide .
- This step is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (0-5°C) to control reactivity.
N-ethylhydrazine + 4-(3-bromophenyl)butanoyl chloride → 2-[4-(3-bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide
- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the acyl chloride.
- Excess hydrazine may be used to drive the reaction to completion.
- Post-reaction purification involves extraction, washing, and chromatography.
Alternative Route: Direct Amidation
In some cases, direct amidation of the corresponding acid with ethylhydrazine is performed using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide):
3-bromobenzoyl acid + EDC + ethylhydrazine → the target compound
This method avoids the use of corrosive acyl chlorides and can be more suitable for sensitive functional groups.
Summary of the Preparation Process
Data Table: Summary of Key Reaction Conditions
| Reaction Step | Reagents | Temperature | Solvent | Duration | Notes |
|---|---|---|---|---|---|
| Acid to acyl chloride | SOCl₂ | Reflux (~70°C) | Dichloromethane | 2-4 hrs | Complete conversion |
| Hydrazine formation | N-ethylhydrazine | 0-5°C | DCM or THF | 15-30 min | Under nitrogen atmosphere |
| Coupling | Acyl chloride + hydrazine | 0-5°C | DCM | 1-2 hrs | Under inert atmosphere |
| Purification | Chromatography | Room temperature | - | - | Final purification step |
Chemical Reactions Analysis
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the ethylhydrazinecarboxamide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide can be compared with other similar compounds, such as:
3-Bromobenzenebutanoic acid: This compound shares the bromophenyl group but lacks the ethylhydrazinecarboxamide moiety.
N-ethylhydrazinecarboxamide: This compound contains the ethylhydrazinecarboxamide moiety but lacks the bromophenyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C13H16BrN3O2
- Molecular Weight: 328.19 g/mol
- IUPAC Name: this compound
Biological Activity
The compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology.
Anticancer Activity
Research indicates that this compound has significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells.
- Mechanism of Action:
- The compound appears to modulate several signaling pathways involved in cell growth and survival, particularly the PI3K/Akt and MAPK pathways.
- It also enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases.
- Mechanism of Action:
- The compound may protect neuronal cells from oxidative stress by enhancing the activity of antioxidant enzymes.
- It also appears to inhibit neuroinflammatory processes, which are crucial in the pathogenesis of neurodegenerative disorders.
Case Studies
-
Study on Breast Cancer Cells:
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for breast cancer treatment. -
Neuroprotection in Animal Models:
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its potential application in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a bromophenyl-substituted butanoyl moiety with N-ethylhydrazinecarboxamide under reflux conditions. For example, analogous hydrazide derivatives are synthesized via condensation reactions in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to hydrazine) and using catalysts like DMAP can improve yields to >75% . Purity is enhanced via recrystallization in methanol or ethanol, monitored by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Q. How should researchers characterize this compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and hydrazinecarboxamide backbone (δ 2.1–3.5 ppm for ethyl groups) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar hydrazinecarboxamides (e.g., C–Br bond length ≈ 1.89 Å, torsion angles < 10°) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ≈ 354.08 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., bromophenyl ring vs. carbonyl groups) for reaction pathway predictions .
- Solubility/logP : Predict partition coefficients via COSMO-RS, validated against experimental HPLC retention times .
- Thermodynamic stability : Compare computed Gibbs free energy of tautomers (e.g., keto-enol forms) with experimental DSC data .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Case Example : If NMR suggests rotational flexibility in the hydrazinecarboxamide moiety but X-ray shows a rigid conformation, perform variable-temperature NMR (VT-NMR) to assess dynamic behavior. For similar compounds, VT-NMR at 25–80°C revealed averaged signals at higher temperatures, aligning with crystallographic rigidity at low energy states .
- MD simulations : Run molecular dynamics (e.g., 100 ns trajectories) to model conformational changes in solution vs. solid state .
Q. How can researchers design experiments to probe the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UV-Vis (λmax ≈ 270 nm) and LC-MS. For related hydrazides, stability is optimal at pH 5–8, with hydrolysis observed in strongly acidic/basic conditions .
- Oxidative stress : Expose to H₂O₂ (1–5 mM) and track carbonyl group oxidation via FTIR (loss of C=O peak at 1680 cm⁻¹) .
Q. What experimental frameworks are used to investigate structure-activity relationships (SAR) for biological targets?
- Methodological Answer :
- Analog synthesis : Modify the bromophenyl or ethyl groups (e.g., replace Br with Cl or vary alkyl chain length) and compare bioactivity .
- Enzyme assays : Test inhibitory effects on kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay). For analogous compounds, IC₅₀ values ranged 1–10 µM .
- Molecular docking : Dock the compound into target protein pockets (e.g., COX-2 or EGFR) using AutoDock Vina, prioritizing hydrogen bonds with Arg106 or hydrophobic interactions with Phe82 .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
